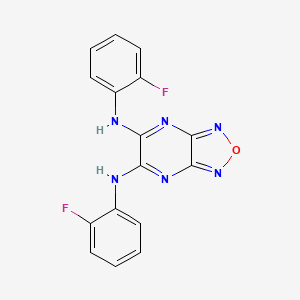

BAM 15

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mitochondrial Uncoupler

N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, also known as BAM15, is being investigated as a potential therapeutic agent for nonalcoholic steatohepatitis (NASH). NASH is a liver disease characterized by fat accumulation, inflammation, and fibrosis. BAM15 belongs to a class of compounds called mitochondrial uncouplers. These molecules disrupt the normal function of mitochondria, the cell's power plants, by increasing the permeability of the inner mitochondrial membrane to protons. This disrupts the process by which mitochondria generate energy (ATP) and leads to increased heat production. ()

Studies suggest that BAM15 may be an effective treatment for NASH by promoting the burning of excess fat stored in the liver and reducing inflammation. ()

Mechanism of Action

The specific mechanism by which BAM15 exerts its therapeutic effects is still under investigation. However, research suggests that its ability to uncouple mitochondria plays a key role. Disruption of mitochondrial function by BAM15 forces cells to utilize alternative pathways for energy production, leading to increased reliance on fatty acid oxidation (burning of fat for energy). This process can help to reduce the accumulation of fat in the liver, a hallmark feature of NASH. ()

BAM 15, chemically known as (2-fluorophenyl){6-(2-fluorophenyl)amino}amine, is a synthetic mitochondrial uncoupler that enhances mitochondrial respiration by disrupting the coupling between oxidative phosphorylation and ATP synthesis. Unlike traditional uncouplers, BAM 15 exhibits high mitochondrial targeting efficiency and minimal off-target effects, making it a promising candidate for therapeutic applications in metabolic disorders, neurodegenerative diseases, and certain cancers that rely on mitochondrial metabolism for growth .

BAM 15 functions primarily as a protonophore. It increases the permeability of the inner mitochondrial membrane to protons, which dissipates the proton gradient essential for ATP synthesis. This uncoupling effect enhances mitochondrial respiration and oxygen consumption, leading to increased energy expenditure. The compound has an average effective concentration (EC50) of approximately 1.4 µM for stimulating oxygen consumption rates in various cell types .

BAM 15 has demonstrated significant biological activity in various studies:

- Obesity and Metabolism: It protects against diet-induced obesity by improving glucose and lipid metabolism without requiring weight loss. BAM 15 activates the 5' AMP-activated protein kinase pathway, enhancing energy expenditure and promoting better glycemic control .

- Mitochondrial Function: The compound enhances mitochondrial respiration rates significantly compared to other uncouplers like dinitrophenol (DNP), indicating its superior efficacy in stimulating metabolic processes .

- Cell Viability: BAM 15 does not adversely affect cell viability at concentrations up to 100 µM, making it a safer option compared to other uncouplers that induce apoptosis at lower doses .

- Formation of the Pyrazinyl Core: This involves the condensation of suitable amines with appropriate carbonyl compounds.

- Introduction of Fluorine Substituents: Fluorine can be introduced through electrophilic fluorination or nucleophilic substitution methods.

- Final Coupling Reactions: The final product is obtained through coupling reactions that yield the desired amine structure.

The detailed synthetic pathway is typically proprietary but follows standard organic synthesis techniques used for similar compounds .

BAM 15 has potential applications in several areas:

- Therapeutics for Metabolic Disorders: Due to its ability to enhance energy expenditure and improve metabolic profiles, BAM 15 may serve as a treatment for obesity and related metabolic syndromes.

- Neurodegenerative Diseases: Its role in enhancing mitochondrial function suggests potential benefits in conditions characterized by impaired energy metabolism.

- Cancer Therapy: As many cancer cells depend on mitochondrial metabolism, BAM 15 could be explored as a therapeutic agent to target these pathways selectively .

Studies have shown that BAM 15 interacts with various cellular pathways:

- AMPK Activation: It activates AMP-activated protein kinase, which plays a crucial role in cellular energy homeostasis.

- Mitochondrial Quality Control: BAM 15 promotes processes like PINK1-ubiquitin binding and LC3II activation, enhancing mitochondrial activity and quality control mechanisms .

- Inflammatory Response Modulation: In models of acute renal injury, BAM 15 has been shown to reduce inflammatory markers and organ damage by modulating cytokine levels .

Several compounds exhibit similar properties as mitochondrial uncouplers. Below is a comparison highlighting BAM 15's uniqueness:

| Compound Name | EC50 (µM) | Mitochondrial Targeting | Off-target Effects | Unique Features |

|---|---|---|---|---|

| BAM 15 | 1.4 | High | Low | Enhanced safety profile; superior respiratory kinetics |

| Dinitrophenol | 10.1 | Moderate | High | Induces apoptosis at lower doses |

| Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone | ~0.5 | High | Moderate | Rapid action but less selective |

| FCCP | ~0.25 | High | Moderate | Potent but can cause cellular stress |

BAM 15 stands out due to its higher potency at lower concentrations while maintaining a favorable safety profile compared to traditional uncouplers like dinitrophenol and carbonyl cyanide-p-trifluoromethoxyphenylhydrazone .

BAM 15, chemically designated as (2-fluorophenyl){6-(2-fluorophenyl)amino}amine, functions as a mitochondrial protonophore uncoupler that selectively disrupts the coupling between electron transport and adenosine triphosphate synthesis in mitochondria [1] [2] [3]. The compound operates by enhancing proton permeability across the inner mitochondrial membrane, resulting in dissipation of the proton gradient that normally drives adenosine triphosphate production [3] [4]. This mechanism enables protons to re-enter the mitochondrial matrix independently of adenosine triphosphate synthase, thereby uncoupling nutrient oxidation from adenosine triphosphate synthesis [5].

The protonophoric action of BAM 15 has been validated through mitochondrial swelling assays, which demonstrate that the compound induces proton-dependent swelling in isolated mitochondria incubated in isotonic potassium acetate buffer [5]. Under these experimental conditions, only protonated acetate can enter mitochondria, but proton accumulation limits further acetate entry. The addition of BAM 15 enables proton efflux from the matrix, relieving the proton gradient and allowing increased acetate accumulation and subsequent mitochondrial swelling [5]. This behavior confirms BAM 15 as a bona fide protonophore that facilitates proton transport across the inner mitochondrial membrane [5].

Comparative Analysis with FCCP and DNP

BAM 15 demonstrates superior mitochondrial uncoupling properties compared to established uncouplers carbonyl cyanide p-trifluoromethoxyphenylhydrazone and 2,4-dinitrophenol. The compound exhibits an effective concentration 50 percent value of 270 nanomolar in L6 myoblast mitochondria, which is equivalent to the potency of carbonyl cyanide p-trifluoromethoxyphenylhydrazone [5] [6] [7]. However, BAM 15 maintains uncoupled respiration across a substantially broader concentration range, from 100 nanomolar to 50 micromolar, compared to carbonyl cyanide p-trifluoromethoxyphenylhydrazone's effective range of approximately 100 nanomolar to 10 micromolar [5] [8].

In isolated rat liver mitochondria, BAM 15 and carbonyl cyanide p-trifluoromethoxyphenylhydrazone exhibit comparable effects on oxygen consumption stimulation when respiring on pyruvate and malate or succinate substrates [5]. However, at higher concentrations ranging from 20 to 60 micromolar, BAM 15 demonstrates superior performance by continuously driving greater respiration rates than carbonyl cyanide p-trifluoromethoxyphenylhydrazone [5] [8]. This advantage becomes particularly pronounced in whole cell systems, where BAM 15 stimulates higher maximum rates of mitochondrial respiration compared to carbonyl cyanide p-trifluoromethoxyphenylhydrazone [5] [8].

The maximal rate of uncoupling achieved by BAM 15 and carbonyl cyanide p-trifluoromethoxyphenylhydrazone is similar in cultured cells, but notably lower for 2,4-dinitrophenol [8]. Importantly, BAM 15 demonstrates significantly reduced cytotoxicity compared to both comparator compounds, with no caspase 3/7 activation observed up to 40 micromolar, whereas carbonyl cyanide p-trifluoromethoxyphenylhydrazone and 2,4-dinitrophenol induce caspase activation at 10 and 5 micromolar, respectively [8].

Concentration-Dependent Respiration Kinetics

The respiratory kinetics of BAM 15 demonstrate distinct advantages over conventional uncouplers in both temporal and concentration-dependent parameters. Following acute injection of 1 micromolar concentrations, BAM 15 exhibits extended time to peak respiration compared to both 2,4-dinitrophenol and carbonyl cyanide p-trifluoromethoxyphenylhydrazone [8] [9]. The half-life of respiratory activity is significantly prolonged for BAM 15 compared to the truncated activity observed with carbonyl cyanide p-trifluoromethoxyphenylhydrazone and 2,4-dinitrophenol [8] [9].

Concentration-response relationships reveal that BAM 15 increases cellular oxygen consumption rates in a dose-dependent manner from 100 nanomolar to 1 micromolar, similar to carbonyl cyanide p-trifluoromethoxyphenylhydrazone [5]. However, at concentrations exceeding 1 micromolar up to 50 micromolar, BAM 15 maintains high rates of uncoupled respiration across multiple cell lines, including rat L6 myoblasts, primary rat neonatal ventricular cardiomyocytes, mouse C2C12 myoblasts, normal murine liver cells, and human primary fibroblasts [5].

The cellular preference for oxidative metabolism, measured as the ratio of oxygen consumption to lactate production, increases across all uncoupling agents but is most pronounced in cells exposed to BAM 15 and carbonyl cyanide p-trifluoromethoxyphenylhydrazone over 12-hour treatment periods [8] [9]. BAM 15 treatment results in sustained elevation of both oxygen consumption rates and extracellular acidification rates, indicating enhanced nutrient oxidation and metabolic capacity [5] [9].

Bioenergetic Consequences of Uncoupling

The mitochondrial uncoupling action of BAM 15 produces profound effects on cellular bioenergetics that extend beyond simple adenosine triphosphate synthesis inhibition. The compound fundamentally alters cellular energy metabolism by dissipating the proton motive force while maintaining electron transport chain function [3] [9]. This uncoupling effect stimulates mitochondrial respiration and metabolic flexibility, thereby modulating cellular energy metabolism and offering therapeutic benefits across various pathological conditions [3] [11].

Oxygen Consumption Rate Modulation

BAM 15 treatment results in substantial increases in oxygen consumption rates across multiple experimental systems and time scales. In fully differentiated C2C12 mouse myotubes, acute injection of BAM 15 produces immediate elevation of mitochondrial respiration that is sustained over extended periods [8] [9]. The compound increases basal oxygen consumption rates and maintains this elevation through mechanisms that require adenosine monophosphate-activated protein kinase activation [9].

Studies using permeabilized cells demonstrate that BAM 15 increases oxygen consumption rates in the presence of pyruvate and malate substrates, confirming direct mitochondrial effects [8] [9]. The compound enhances both intact cellular respiration and proton leak relative to vehicle controls, contributing to overall metabolic activation [9]. Importantly, BAM 15 does not alter maximal uncoupling rates or glycolytic function, indicating preservation of electron transport chain integrity [9].

In metabolic chamber studies of mice, BAM 15 treatment produces dose-dependent increases in oxygen consumption and total daily energy expenditure [9]. These effects are primarily driven by changes in dark-phase energy expenditure, with respiratory exchange ratios decreasing to indicate enhanced fat oxidation [9]. The oxygen consumption increases occur without alterations in body temperature, distinguishing BAM 15 from classical uncouplers that produce hyperthermia [1] [9].

High-resolution respirometry of permeabilized gastrocnemius muscle fibers reveals that while State 3 respiration supported by glucose and fatty acid substrates remains unchanged, the overall oxidative capacity is enhanced through improved substrate utilization [9]. Maximal electron transport chain capacity, determined by carbonyl cyanide p-trifluoromethoxyphenylhydrazone titration, shows no alteration, confirming that BAM 15 enhances oxygen consumption through uncoupling rather than electron transport chain stimulation [9].

ATP Synthase Decoupling Efficiency

The efficiency of BAM 15-mediated adenosine triphosphate synthase decoupling has been demonstrated through oligomycin-independence studies, where the compound fully stimulates oxygen consumption in the presence of adenosine triphosphate synthase inhibition [5]. This oligomycin-independence confirms that BAM 15 provides an alternative pathway for proton re-entry into the mitochondrial matrix, bypassing adenosine triphosphate synthase entirely [5].

Experiments using permeabilized cells with adenine nucleotide translocase inhibition by carboxyatractyloside demonstrate that BAM 15 does not require the adenine nucleotide translocase for its uncoupling activity [5]. This finding distinguishes BAM 15 from non-protonophore uncouplers that depend on protein complexes for their mechanism of action [5]. The compound operates through direct protonophoric activity across the inner mitochondrial membrane [10].

Studies examining adenosine monophosphate-activated protein kinase-deficient cells reveal that while proton leak induction by BAM 15 remains intact, the sustainability of adenosine triphosphate synthesis rates and electron transport activity requires adenosine monophosphate-activated protein kinase activation [9]. This suggests that BAM 15 initiates uncoupling independently but requires downstream signaling for optimal bioenergetic adaptation [9].

The decoupling efficiency of BAM 15 is evidenced by its ability to maintain high oxygen consumption rates while simultaneously reducing adenosine triphosphate-linked respiration [9]. In both intact and permeabilized cells, BAM 15 increases proton leak without compromising maximal respiratory capacity, indicating efficient energy dissipation through the uncoupling mechanism [9].

Reactive Oxygen Species Scavenging Effects

BAM 15 demonstrates significant antioxidant properties through its impact on mitochondrial reactive oxygen species production and cellular redox balance. The compound reduces mitochondrial superoxide production in septic renal cells and in cells treated with mitochondrial deoxyribonucleic acid, indicating direct mitochondrial protective effects [12]. This reactive oxygen species reduction occurs through the fundamental mechanism of mitochondrial uncoupling, where decreased proton motive force leads to faster electron transfer through the electron transport chain [12].

The antioxidant effects of BAM 15 extend to reducing reactive nitrogen species in septic kidneys, demonstrating broader protective actions against oxidative and nitrosative stress [12]. These effects contribute to the compound's protective efficacy in ischemia-reperfusion injury models, where reactive oxygen species generation is a primary pathological mechanism [5] [12].

In acute myeloid leukemia cells, BAM 15 treatment disturbs reactive oxygen species production balance, leading to selective cytotoxicity in malignant cells while maintaining reduced toxicity toward normal cells [13]. This differential effect suggests that BAM 15 can modulate reactive oxygen species levels in a cell-type-specific manner, potentially exploiting the altered metabolic dependencies of cancer cells [13].

Studies in Drosophila demonstrate that BAM 15 enhances mitochondrial hydrogen peroxide production rates while simultaneously improving antioxidant defense transcriptional signatures [14]. The compound upregulates mitochondrial function and fitness-associated gene expression patterns, indicating adaptive responses to mild oxidative stress that promote longevity [14]. Despite increased hydrogen peroxide production, the hydrogen peroxide to oxygen ratio remains unchanged, suggesting maintained redox balance [14].

Phosphorylation-Dependent Metabolic Reprogramming

BAM15 induces comprehensive metabolic reprogramming through phosphorylation-dependent activation of AMP-activated protein kinase [1] [2] [3] [4]. The compound demonstrates potent AMPK activation by reducing cellular ATP levels and increasing the adenosine diphosphate to adenosine triphosphate ratio, which triggers the canonical AMPK activation pathway [4]. This activation occurs through phosphorylation at threonine 172 within the activation loop of the alpha subunit kinase domain by the upstream kinase liver kinase B1 [2] [5].

Research demonstrates that BAM15 treatment for five minutes significantly reduces ATP production and increases the adenosine diphosphate to adenosine triphosphate ratio in vascular smooth muscle cells [4]. The phosphorylation-dependent mechanism involves displacement of adenosine triphosphate by adenosine monophosphate at the critical cystathionine beta-synthase repeat 3 site, causing conformational changes that activate AMPK through three complementary mechanisms: promoting phosphorylation at threonine 172, protecting against threonine 172 dephosphorylation by protein phosphatases, and allosteric activation of kinase already phosphorylated on threonine 172 [6].

The metabolic reprogramming induced by BAM15 involves activation of crucial signaling pathways including AMPK and peroxisome proliferator-activated receptor gamma coactivator 1-alpha [1]. AMPK activation in response to BAM15-induced ATP depletion promotes glucose uptake and fatty acid oxidation, augmenting energy metabolism and mitochondrial respiration to compensate for diminished ATP synthesis resulting from mitochondrial uncoupling [1]. Studies demonstrate that BAM15 activates AMPK in vascular smooth muscle cells with higher potency than carbonyl cyanide 3-chlorophenylhydrazone, niclosamide, and known AMPK activators metformin and 5-aminoimidazole-4-carboxamide ribonucleotide [4].

Cross-Talk with Insulin Receptor Substrates

BAM15 establishes significant cross-talk between AMPK and insulin signaling pathways through phosphorylation-dependent mechanisms involving insulin receptor substrates [5] [7]. The compound enhances phosphorylation of AKT substrate of 160 kilodaltons at threonine 642 and AMPK at threonine 172 under basal conditions, while AKT remains unaltered [5]. Upon insulin stimulation, BAM15 treatment increases phosphorylation of AKT at both threonine 308 and serine 473, as well as phosphorylated AS160 at threonine 642 [5].

Research demonstrates that AMPK phosphorylates and activates the insulin receptor, providing a direct link between AMPK and the insulin signaling pathway [7]. Glucose deprivation enhances tyrosine phosphorylation of insulin receptor substrate-1 and the insulin receptor, effects that are blocked by AMPK inhibition and mimicked by 5-aminoimidazole-4-carboxamide ribonucleotide [7]. In vitro kinase assays using purified proteins confirm that the insulin receptor is a direct target of AMPK [7].

The cross-talk mechanism involves AMPK-dependent phosphorylation of AS160, which is required for downstream activation and subsequent cellular nutrient uptake in response to BAM15 [5]. Studies using AMPK-targeted short hairpin ribonucleic acid constructs demonstrate that AMPK knockdown cells are resistant to the insulin-independent effects of BAM15 on glucose uptake but remain sensitive to insulin stimulation [5]. This indicates that BAM15 regulates nutrient uptake via insulin-independent activation of phosphorylated AS160 at threonine 642, a process that requires AMPK [5].

Lipid Metabolism Regulation

Suppression of Lipogenic Gene Expression (SCD1, FASN)

BAM15 demonstrates potent suppression of key lipogenic genes, particularly stearoyl-coenzyme A desaturase-1 and fatty acid synthase, through AMPK-mediated transcriptional mechanisms [2] [8]. Research reveals that BAM15 treatment results in 898-fold downregulation of stearoyl-coenzyme A desaturase-1 and 89-fold downregulation of fatty acid synthase gene expression in white adipose tissue [2] [8]. These effects are mediated through AMPK-dependent suppression of lipogenesis in white adipose tissue, resulting from nutrient diversion to energy-demanding tissues such as skeletal muscle [2].

The suppression mechanism involves AMPK-mediated phosphorylation of sterol regulatory element binding protein, which suppresses transcriptional regulation and activation of target lipogenic genes [2]. BAM15 treatment reduces expression of sterol regulatory element binding transcription factor 1 by 490-fold and carbohydrate response element-binding protein by 99-fold, along with their downstream targets stearoyl-coenzyme A desaturase-1 and fatty acid synthase [2]. This reduction leads to phosphorylation of sterol regulatory element binding protein, a key adipogenic transcription factor, subsequently inhibiting transcriptional regulation and activation of adipogenic genes [2].

Stearoyl-coenzyme A desaturase-1 is responsible for converting long-chain saturated fatty acids to monounsaturated fatty acids, and elevated gene expression has been observed in visceral adipose tissue in humans with both obesity and type 2 diabetes [2]. Previous investigations employing murine models demonstrated protection from dietary and genetic obesity with loss of stearoyl-coenzyme A desaturase-1 [2]. Fatty acid synthase converts malonyl-coenzyme A into fatty acids and has been strongly associated with visceral fat accumulation in mice and humans [2].

Enhanced β-Oxidation in Adipose Tissue

BAM15 significantly enhances beta-oxidation in adipose tissue through AMPK-mediated metabolic reprogramming [2] [5] [9]. The compound increases palmitate oxidation in C2C12 myotubes, with titration of cells with pyruvate and malate after fatty acid stimulation revealing increased metabolic flexibility [5]. BAM15 treatment results in increased lipolysis and depletion of hepatic lipids, ultimately reducing adiposity and enhancing energy expenditure [2].

Research demonstrates that BAM15-mediated mitochondrial uncoupling increases whole-body energy expenditure via increased skeletal muscle fatty acid flux resulting from AMPK-mediated suppression of white adipose tissue lipogenesis [2]. The compound promotes fatty acid oxidation through sustained activation of AMPK, leading to enhanced glucose uptake and fatty acid oxidation [2] [5]. As an energy expenditure agonist, BAM15 increases oxygen consumption primarily through fat oxidation rather than an increase in physical activity [2].

The enhanced beta-oxidation mechanism involves activation of AMPK in response to BAM15-induced ATP depletion, which promotes fatty acid oxidation to compensate for diminished ATP synthesis resulting from mitochondrial uncoupling [1]. Studies show that BAM15 treatment enhances metabolic flexibility by improving the ability to switch between different fuel sources, particularly increasing the capacity for fatty acid oxidation in muscle tissue [5]. This effect remains independent of changes in food intake or body temperature, distinguishing it from lifestyle changes or pharmacological interventions that regulate body weight by suppressing food intake and appetite [2].

Inflammatory Lipid Mediator Attenuation

BAM15 effectively attenuates inflammatory lipid mediators through multiple mechanisms involving mitochondrial function modulation and macrophage polarization [3] [10] [11]. The compound reduces inflammatory cytokine production including interleukin-6, tumor necrosis factor-alpha, and interleukin-10 in lipopolysaccharide-stimulated macrophages and hepatocytes [10] [11]. BAM15 treatment downregulates genes of proinflammatory M1 polarization including inducible nitric oxide synthase and interleukin-1 beta, while upregulating anti-inflammatory M2 polarization markers including arginase 1 and found in inflammatory zone 1 [3] [10].

The anti-inflammatory mechanism involves BAM15-mediated alteration of mitochondrial energy metabolism in M1 macrophages, leading to enhanced oxygen consumption rate and maximal respiration [3]. BAM15 treatment enhances the oxygen consumption rate in lipopolysaccharide-induced M1 polarization but does not affect the oxygen consumption rate in M2 macrophages induced by interleukin-4 and cancer cell supernatants [3]. This selective effect on M1 macrophages contributes to the compound's anti-inflammatory properties.

Research demonstrates that BAM15 has strong antioxidant effects and decreases inflammatory lipids [12] [13]. The compound reduces oxidative stress and mitochondrial dysfunction, contributing to its protective effects against inflammation-mediated tissue damage [1]. In lipopolysaccharide-administered mice, BAM15 attenuated serum cytokines, organ injury including liver enzymes and serum creatinine, and tissue cytokines in livers and kidneys, partly through enhanced phosphorylated alpha-AMPK activation [10] [11]. The anti-inflammatory effects are mediated through metabolic interference-induced anti-inflammation on macrophages and hepatocytes, representing a novel strategy for inflammation management [10].

Glucose Homeostasis Interactions

GLUT4 Translocation Mechanisms

BAM15 enhances glucose transporter type 4 translocation to the plasma membrane through AS160-mediated vesicle trafficking mechanisms [5] [14]. Research demonstrates that BAM15 treatment results in enhanced plasma membrane glucose transporter type 4 translocation in C2C12 myotubes, leading to increased glucose uptake capacity [5]. The translocation mechanism involves phosphorylation of AS160 at threonine 642, which is essential for glucose transporter type 4 vesicle trafficking to the cell surface [5].

The compound upregulates primary energy homeostasis pathways via activation of AKT at threonine 308 and serine 473, AS160 at threonine 642, and AMPK at threonine 172 [14]. BAM15 significantly increases plasma membrane glucose transporter type 4 translocation, contributing to enhanced glucose metabolism in skeletal muscle [14]. Studies show that concentrations of 25 micromolar and above exhibit a 2-4 fold greater glucose uptake than insulin, with effects saturating at 50 micromolar [14].

The translocation process is mediated by AMPK-dependent phosphorylation of AS160, which regulates the trafficking of glucose transporter type 4-containing vesicles from intracellular storage compartments to the plasma membrane [5]. Research using AMPK-targeted short hairpin ribonucleic acid constructs demonstrates that AMPK knockdown abolishes basal activation of phosphorylated AS160 at threonine 642, indicating the critical role of AMPK in glucose transporter type 4 translocation [5]. The enhanced translocation results in improved glucose uptake capacity and contributes to the metabolic benefits observed with BAM15 treatment [14].

Insulin-Independent Glucose Uptake Pathways

BAM15 stimulates robust insulin-independent glucose uptake through AMPK-dependent mechanisms that operate parallel to traditional insulin signaling pathways [5] [14]. The compound significantly increases glucose uptake at concentrations as low as 6.25 micromolar, with effects that are 2-4 fold greater than insulin at 25 micromolar concentrations [14]. This insulin-independent glucose uptake represents a novel therapeutic mechanism for improving glucose homeostasis without relying solely on insulin sensitivity [5].

Research demonstrates that BAM15 increases both insulin-independent and insulin-dependent glucose uptake in C2C12 myotubes [5]. The insulin-independent mechanism involves sustained activation of AMPK, which phosphorylates AS160 at threonine 642, leading to glucose transporter type 4 translocation and enhanced glucose uptake [5]. Studies using AMPK knockdown cells show that these cells are resistant to the insulin-independent effects of BAM15 on glucose uptake but remain sensitive to insulin stimulation, confirming the AMPK-dependent nature of this pathway [5].

The insulin-independent glucose uptake pathway provides significant therapeutic implications for metabolic disorders characterized by insulin resistance [14]. BAM15 treatment results in enhanced glucose metabolism that is independent of insulin signaling, offering a complementary mechanism for glucose homeostasis maintenance [5]. This pathway involves direct AMPK activation in response to cellular energy depletion, leading to metabolic reprogramming that enhances glucose utilization without requiring insulin receptor activation [1] [5]. The compound's ability to stimulate glucose uptake through both insulin-dependent and insulin-independent mechanisms represents a unique dual approach to glucose homeostasis regulation [5].

| Pathway Component | BAM15 Effect | Fold Change/Magnitude | Mechanism |

|---|---|---|---|

| AMPK Phosphorylation (Thr172) | Enhanced activation | Sustained phosphorylation | ATP depletion-mediated |

| SCD1 Gene Expression | Downregulation | 898-fold decrease | AMPK-mediated transcriptional suppression |

| FASN Gene Expression | Downregulation | 89-fold decrease | AMPK-mediated transcriptional suppression |

| GLUT4 Translocation | Enhanced | Increased plasma membrane localization | AS160-mediated vesicle trafficking |

| Glucose Uptake (Insulin-Independent) | Increased | 2-4 fold greater than insulin | AMPK-dependent mechanism |

| Palmitate Oxidation | Enhanced | Significantly increased | AMPK-mediated enhancement |

| Inflammatory Cytokines | Reduced | Decreased IL-6, TNF-α, IL-10 | M1 macrophage polarization inhibition |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Kenwood BM, Calderone JA, Taddeo EP, Hoehn KL, Santos WL. Structure-activity

3: Kenwood BM, Weaver JL, Bajwa A, Poon IK, Byrne FL, Murrow BA, Calderone JA,

4: Kunapuli P, Lee S, Zheng W, Alberts M, Kornienko O, Mull R, Kreamer A, Hwang